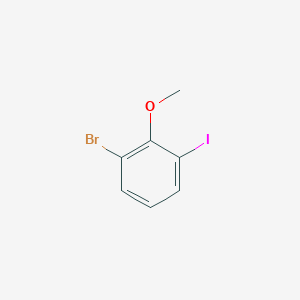

2-Bromo-6-iodoanisole

Beschreibung

Contextualizing Halogenated Anisole (B1667542) Derivatives within Aromatic Chemistry

Halogenated anisole derivatives are a subset of substituted aromatic compounds whose chemical behavior is governed by the interplay of the electronic effects of the methoxy (B1213986) (-OCH₃) group and the halogen substituents. The methoxy group is a strong activating group in electrophilic aromatic substitution, meaning it increases the reactivity of the benzene (B151609) ring towards electrophiles compared to benzene itself. masterorganicchemistry.com It directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance.

The Unique Regiochemical Challenge of 2-Bromo-6-iodoanisole

The compound this compound presents a distinct regiochemical challenge due to the presence of two different halogen atoms—bromine and iodine—on adjacent carbons of the anisole ring. This structural arrangement requires precise control in synthetic transformations to achieve site-selectivity.

The primary challenge and opportunity lie in selectively reacting one halogen over the other. In many synthetically crucial reactions, particularly transition metal-catalyzed cross-couplings, the selectivity is dictated by the relative bond dissociation energies of the carbon-halogen (C-X) bonds. nih.gov The general reactivity trend for these bonds is C–I > C–Br > C–Cl > C–F, meaning the carbon-iodine bond is weaker and more readily cleaved than the carbon-bromine bond. nih.gov This inherent difference allows chemists to selectively functionalize the position bearing the iodine atom while leaving the bromine atom intact for a subsequent, different transformation. This stepwise functionalization is a powerful strategy for building molecular complexity from a single, versatile precursor.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 860584-68-5 synquestlabs.com |

| Molecular Formula | C₇H₆BrIO synquestlabs.com |

Significance of Polyhalogenated Arenes as Synthetic Precursors

Polyhalogenated arenes, which are aromatic compounds bearing multiple halogen substituents, are of great interest to the synthetic community. nih.gov They serve as readily accessible and highly versatile precursors for the construction of more complex, value-added molecules for use in medicinal chemistry, agrochemicals, and materials science. bohrium.com The ability to perform site-selective reactions on these substrates is a cornerstone of modern synthetic strategy. nih.govbohrium.com

The significance of polyhalogenated arenes lies in the differential reactivity of the various carbon-halogen bonds (C-I, C-Br, C-Cl, C-F). nih.gov This reactivity hierarchy enables chemists to orchestrate sequential cross-coupling reactions, introducing different substituents at specific positions on the aromatic ring in a controlled manner. nih.govnih.gov This strategic approach avoids the need to build a complex molecule from acyclic precursors and allows for the efficient assembly of highly substituted arenes, which are common motifs in a vast array of functional molecules. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromo-6-iodoaniline |

| 2,3-dibromobutane |

| 1,3-dibromobutane |

| 1,1-dibromobutane |

| 2,5-Dibromo-1-nitrobenzene |

| 4-iodoanisole |

| 4-bromo-4'-methoxy-2-nitrobiphenyl |

| 2-amino-4-bromo-4'-methoxybiphenyl |

| 2-iodotoluene |

| 1,2-diiodobenzene |

| 2-bromotoluene |

| 2-fluoroiodobenzene |

| Iodobenzene |

| 4-iodotoluene |

| 4-iodobiphenyl |

| 3-iodopyridine |

| 4-bromobenzotrifluoride |

| 3-Iodoanisole |

| 2-Iodoanisole |

| Anisole |

| Benzene |

| Toluene |

| N,N-dimethylaniline |

| Nitrobenzene |

| Chlorobenzene |

| Bromobenzene |

| Ethyl benzoate |

| p-bromoanisole |

| 2,4,6-tribromo-3-methylanisole |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-iodo-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCVWPDMUFPVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860584-68-5 | |

| Record name | 2-Bromo-6-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Bromo 6 Iodoanisole

Intrinsic Reactivity of Aryl Halides in 2-Bromo-6-iodoanisole

The reactivity of this compound is fundamentally governed by the presence of two different halogen substituents, bromine and iodine, on the anisole (B1667542) core. The inherent differences in the carbon-halogen bond strengths and their susceptibility to oxidative addition in transition-metal catalysis dictate the compound's chemical behavior.

Differential Activation of Carbon-Bromine vs. Carbon-Iodine Bonds

In the context of transition-metal-catalyzed reactions, particularly those involving palladium, a distinct hierarchy of reactivity exists for carbon-halogen bonds. The activation of these bonds typically occurs via an oxidative addition step, and the energy barrier for this process is inversely related to the bond strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond.

This principle is well-established and directly applies to this compound. The C-I bond is more readily cleaved during the oxidative addition step in palladium-catalyzed cross-coupling reactions compared to the C-Br bond. Consequently, the iodine substituent serves as a more reactive site for a wide array of transformations. Computational studies, such as Density Functional Theory (DFT) calculations on related aryl halides, corroborate this empirical observation. For instance, the activation barrier for the oxidative addition of an aryl iodide to a palladium(0) complex has been calculated to be significantly lower than that for an analogous aryl bromide. nih.gov This energy difference confirms that reactions targeting the iodo-position will proceed at a faster rate and under milder conditions than those at the bromo-position.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Enthalpies (BDEs)

| Bond | Typical BDE (kJ/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C–Br | ~305 | Lower |

| C–I | ~229 | Higher |

Note: BDE values are generalized for aryl halides to illustrate the trend. Specific values for this compound may vary but the trend remains consistent. researchgate.net

Orthogonal Reactivity Profiles under Varied Conditions

The differential reactivity of the C-I and C-Br bonds in this compound allows for selective, stepwise functionalization, a concept known as orthogonal reactivity. By carefully selecting reaction conditions, catalysts, and coupling partners, it is possible to address each halogen site independently.

This sequential cross-coupling capability is a powerful tool in synthetic chemistry for creating complex, multi-substituted aromatic compounds. nih.gov A common strategy involves an initial, milder reaction that exclusively targets the highly reactive C-I bond. Following this first transformation, the less reactive C-Br bond can be engaged in a second coupling reaction, often by employing more forcing conditions (e.g., higher temperatures, different ligands, or a more active catalyst system).

An example of this synthetic utility is the sequential coupling of this compound. A Sonogashira reaction can be performed selectively at the iodide position, leaving the bromide intact. Subsequently, the remaining bromo-substituent can undergo a different transformation, such as a palladium/norbornene-catalyzed ortho-amination, to yield a highly substituted arene. nih.gov This stepwise approach provides precise control over the introduction of different functional groups at specific positions on the aromatic ring.

Electron-Donating Effects of the Methoxy (B1213986) Group on Aromatic Reactivity

The methoxy (-OCH₃) group at the C1 position of the benzene (B151609) ring plays a crucial electronic role in modulating the reactivity of this compound. As a potent electron-donating group through resonance (a +R effect), it increases the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions.

In the case of this compound, the halogen atoms are situated at the ortho positions relative to the methoxy group. The increased electron density at these positions has a significant impact on the kinetics of the oxidative addition step in palladium-catalyzed cycles. By donating electron density into the aromatic π-system, the methoxy group facilitates the oxidative addition of the palladium(0) catalyst to the ortho C-X bonds. This electronic push makes the carbon atoms of the C-Br and C-I bonds more nucleophilic and thus more susceptible to reaction with the electrophilic palladium center. While this effect enhances the reactivity of both halogen sites, the intrinsic reactivity difference between iodine and bromine remains the dominant factor for selectivity.

Reaction Mechanism Elucidation in Key Transformations

Understanding the detailed reaction mechanisms involving this compound is critical for optimizing reaction conditions and predicting outcomes. Mechanistic studies often focus on the key steps of the catalytic cycle, including the activation of the aryl halide bonds and the nature of the intermediates formed.

Transition State Analysis in Aryl Halide Activation

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) complex. nih.gov The energy of the transition state for this step dictates the reaction rate. For this compound, two competing oxidative addition pathways exist: one involving the C-I bond and one involving the C-Br bond.

Theoretical calculations have shown that the transition state for C-I bond activation is lower in energy than that for C-Br bond activation. nih.gov This is because the C-I bond is longer and weaker, requiring less energy to break as the new C-Pd and Pd-I bonds are formed. The transition state involves the palladium center coordinating to the aryl halide, followed by the cleavage of the C-X bond. The lower activation barrier for aryl iodides explains their higher reactivity under kinetically controlled conditions. nih.gov

Table 2: Calculated Activation Barriers for Oxidative Addition

| Aryl Halide Substrate | Catalyst System | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Aryl Iodide | Pd-A | 20.2 |

| Aryl Bromide | Pd-A | 28.3 |

| Aryl Iodide | Pd-B | 15.7 |

| Aryl Bromide | Pd-B | 21.2 |

Data derived from DFT calculations on model aryl halide systems, illustrating the consistent energetic preference for iodide activation over bromide activation with different palladium complexes (Pd-A, Pd-B). nih.gov

Intermediates and Reaction Pathways in Palladium-Catalyzed Processes

The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a well-defined catalytic cycle. nih.govresearchgate.net

Oxidative Addition: A low-valent palladium(0) species inserts into the C-X bond of this compound. Due to the differential reactivity, this step selectively forms an arylpalladium(II) iodide intermediate, Ar-Pd(II)-I, where Ar is the 2-bromo-6-methoxyphenyl group.

Transmetalation: The organopalladium(II) intermediate reacts with a second reagent (e.g., an organoboron, organotin, or organosilicon compound) in a step called transmetalation. This step transfers the organic group from the second reagent to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. nih.gov

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups couple to form a new C-C bond, yielding the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. nih.gov

Organometallic Chemistry of 2 Bromo 6 Iodoanisole

Formation of Organometallic Reagents from 2-Bromo-6-iodoanisole

The generation of organometallic reagents from this compound is dictated by the choice of metal and reaction conditions, which can be tuned to achieve high regioselectivity.

Halogen-metal exchange reactions are fundamental for the preparation of organometallic reagents. In this compound, a competition exists between the exchange at the more reactive C-I bond and the potential for a directed exchange at the C-Br bond, influenced by the coordinating methoxy (B1213986) group.

Research on the closely related substrate, 2-bromo-4-iodoanisole (B170571), demonstrates that the selectivity of the Br/Mg exchange can be controlled by the nature of the magnesium reagent. Standard Grignard reagents, such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), react preferentially at the most activated C-I bond due to its lower bond dissociation energy. However, the use of bimetallic reagents, such as n-butylmagnesium lithium alkoxide (nBu₂Mg·2LiOR), can reverse this selectivity. In these cases, the lithium cation is thought to coordinate with the ortho-methoxy group, directing the magnesiation to the adjacent C-Br bond, thus overcoming the inherent reactivity difference between the C-I and C-Br bonds. This directed exchange provides a synthetic route to 2-iodo-6-methoxyphenylmagnesium species.

| Reagent | Substrate | Position of Exchange | Product after Allylation | Yield | Reference |

| iPrMgCl·LiCl | 2-Bromo-4-iodoanisole | Iodine (C4) | 2-Bromo-4-allylanisole | 85% | mdpi.com |

| nBu₂Mg·2LiOR | 2-Bromo-4-iodoanisole | Bromine (C2) | 4-Iodo-2-allylanisole | 78% | mdpi.com |

This table illustrates the selectivity of halogen-metal exchange on a substrate analogous to this compound, highlighting reagent-dependent regioselectivity.

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings, where a directing group (such as the methoxy group in anisole) guides a strong base to deprotonate an adjacent C-H bond. For this compound, the target for DoM would be the proton at the C3 position, located between the methoxy and bromo substituents.

However, for aryl halides, particularly bromides and iodides, the rate of halogen-metal exchange with common organolithium bases (e.g., n-butyllithium) is typically much faster than the rate of C-H deprotonation. Therefore, attempting a DoM reaction on this compound with an alkyllithium reagent would likely result in a halogen-metal exchange at either the iodine or bromine position, rather than the desired deprotonation at C3. This makes directed ortho-metalation a generally unviable strategy for generating a C3-lithiated species from this specific substrate.

Both aryllithium and arylmagnesium reagents can be generated from this compound, with selectivity being the key consideration.

Arylmagnesium Species: As detailed in section 4.1.1, the generation of arylmagnesium species can be directed to either the bromine or iodine position.

2-Bromo-6-iodo-phenylmagnesium halide: Formed via selective I/Mg exchange using standard Grignard reagents like iPrMgCl.

2-Iodo-6-methoxy-phenylmagnesium halide: Formed via selective, methoxy-directed Br/Mg exchange using bimetallic reagents like sBu₂Mg·2LiOR.

Aryllithium Species: The formation of aryllithium reagents from dihaloarenes via halogen-metal exchange is highly selective and kinetically controlled. The rate of exchange follows the trend I > Br > Cl. When this compound is treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C), a rapid and selective iodine-lithium exchange occurs. mdpi.com This process cleanly generates the 2-bromo-6-lithioanisole intermediate, leaving the less reactive C-Br bond intact for subsequent functionalization.

| Precursor | Reagent | Temperature | Organometallic Intermediate |

| This compound | n-BuLi | -78 °C | 2-Bromo-6-lithioanisole |

| This compound | iPrMgCl·LiCl | < 0 °C | (2-Bromo-6-methoxyphenyl)magnesium iodide |

| This compound | nBu₂Mg·2LiOR | -10 °C | (6-Iodo-2-methoxyphenyl)magnesium bromide |

This table summarizes the expected organometallic intermediates formed from this compound under different reaction conditions.

Cross-Coupling Reactions of this compound

The differential reactivity of the C-I and C-Br bonds in this compound makes it an excellent substrate for sequential, site-selective cross-coupling reactions, allowing for the controlled construction of complex biaryl and other substituted aromatic systems.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The selectivity in these reactions with polyhalogenated substrates is primarily governed by the rate of the initial oxidative addition step, which is significantly faster for heavier halogens. The established reactivity order is C–I > C–Br > C–Cl > C–F.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used palladium-catalyzed C-C bond-forming reactions. scispace.com When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction occurs with high chemoselectivity at the more reactive carbon-iodine bond. scispace.com

The palladium(0) catalyst will preferentially undergo oxidative addition into the C-I bond, allowing for the selective coupling of an arylboronic acid at the C6 position. The C-Br bond at the C2 position remains unaffected under these conditions, provided the reaction is carefully controlled. This stepwise approach allows the resulting 2-bromo-6-aryl-anisole product to be used in a second, subsequent cross-coupling reaction at the bromine position.

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Product | Selectivity |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Bromo-6-phenylanisole | C-I coupling |

| This compound | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Bromo-6-(4-methylphenyl)anisole | C-I coupling |

| This compound | 3-Furylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-Bromo-6-(3-furyl)anisole | C-I coupling |

This table presents representative and expected outcomes for the selective Suzuki-Miyaura cross-coupling of this compound.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Heck-Mizoroki Reactions with Unsaturated Substrates

The Heck-Mizoroki reaction is a cornerstone of C-C bond formation, coupling aryl halides with alkenes under palladium catalysis. researchgate.netnih.gov In the case of this compound, the significant difference in reactivity between the C-I and C-Br bonds allows for highly regioselective couplings. The oxidative addition of the palladium(0) catalyst to the aryl halide is the initial and rate-determining step of the catalytic cycle. The C-I bond is considerably weaker and more polarizable than the C-Br bond, leading to its preferential cleavage and oxidative addition to the palladium center.

This inherent reactivity allows for the selective synthesis of 2-bromo-6-vinylanisole derivatives. The reaction typically proceeds by coupling this compound with an unsaturated substrate, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the C-I bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the active catalyst. nih.gov The C-Br bond remains intact under carefully controlled conditions, available for subsequent transformations.

Table 1: Illustrative Regioselective Heck-Mizoroki Reaction

| Reactant A | Reactant B | Catalyst System | Expected Product | Selectivity |

|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-Bromo-6-styrylanisole | High selectivity for C-I bond reaction |

| This compound | Methyl acrylate | PdCl₂(PPh₃)₂, K₂CO₃ | Methyl (E)-3-(2-bromo-6-methoxyphenyl)acrylate | High selectivity for C-I bond reaction |

This table illustrates the expected outcomes based on established principles of Heck-Mizoroki reaction regioselectivity with dihaloarenes.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. nih.govrsc.orgelsevierpure.com Similar to the Heck-Mizoroki reaction, the regioselectivity of the Sonogashira coupling of this compound is dictated by the preferential oxidative addition of the palladium catalyst to the more reactive C-I bond. rsc.org

This selective reactivity enables the synthesis of 2-bromo-6-alkynyl-substituted anisoles. The reaction proceeds with high fidelity at the C-6 position, leaving the C-2 bromine atom untouched for further functionalization. The choice of palladium ligand can sometimes influence the reaction's efficiency and selectivity, though the intrinsic reactivity difference between the C-I and C-Br bonds is the dominant controlling factor. rsc.orgelsevierpure.com This strategy is synthetically valuable for creating complex frameworks, such as polycyclic aromatic systems or conjugated materials.

Table 2: Predicted Regioselective Sonogashira Coupling of this compound

| Reactant A | Reactant B (Alkyne) | Catalyst System | Expected Product |

|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-Bromo-6-(phenylethynyl)anisole |

| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | 2-Bromo-6-((trimethylsilyl)ethynyl)anisole |

This table presents the predicted products based on the known high regioselectivity of Sonogashira couplings for the C-I bond in bromo(iodo)arenes.

Reductive Cross-Coupling Strategies

Reductive cross-coupling, or cross-electrophile coupling, has emerged as a powerful alternative to traditional methods that rely on pre-formed organometallic reagents. In this approach, two different electrophiles are coupled in the presence of a transition-metal catalyst and a stoichiometric reductant. Nickel catalysts are particularly effective for these transformations. nih.govchemrxiv.org

For a substrate like this compound, reductive cross-coupling offers unique possibilities. The reaction can be designed to couple the aryl halide with another electrophile, such as an alkyl halide. Given the high reactivity of the C-I bond towards nickel-catalyzed activation, initial coupling would be expected to occur at this position. researchgate.net For instance, the nickel-catalyzed reductive coupling between this compound and a benzyl (B1604629) chloride in the presence of a reductant like manganese or zinc powder would selectively yield a 2-bromo-6-benzylanisole derivative. nih.gov This method avoids the preparation of sensitive organometallic intermediates and often displays broad functional group tolerance.

Nickel-Catalyzed Cross-Coupling and C(sp²)-C(sp³) Bond Formation

Nickel catalysis has become increasingly prominent for the formation of C(sp²)-C(sp³) bonds, which are prevalent in pharmaceuticals and natural products. nih.govchemrxiv.org These reactions can couple aryl halides with a variety of C(sp³) nucleophiles or electrophiles. In the context of this compound, nickel catalysts again enable selective functionalization at the C-I position. researchgate.netacs.org

Recent advances in Ni/photoredox dual catalysis have allowed for the cross-coupling of bromo(iodo)arenes with C(sp³) coupling partners, such as alkylsilicates, with high "haloselectivity" for the C-I bond. acs.org This method allows for the formation of a C(sp²)-C(sp³) bond under mild, light-mediated conditions. The resulting 2-bromo-6-alkylanisole can then be subjected to a second, different coupling reaction at the C-Br bond, showcasing the utility of this substrate in divergent synthesis. The choice of ligand is crucial in these systems to achieve high selectivity and yield. acs.org

Copper-Mediated Reactions and Aryl Scrambling

Copper-catalyzed reactions represent some of the oldest and most reliable methods for C-C, C-N, and C-O bond formation, including the classic Ullmann condensation. While palladium and nickel often dominate cross-coupling, copper offers unique reactivity profiles. acs.orgnih.govnih.gov Copper catalysis can be employed for coupling aryl halides with alcohols, amines, or other nucleophiles.

For this compound, a copper-catalyzed coupling with an alcohol would be expected to proceed selectively at the more reactive C-I bond to form an ether. However, under certain harsh conditions, copper-mediated reactions can sometimes lead to side reactions like aryl scrambling or disproportionation, although such outcomes are generally less common under modern, ligand-assisted protocols. More contemporary copper-mediated methods, often utilizing ligands like phenanthroline, provide clean and selective transformations. acs.orgnih.gov For example, copper-catalyzed radioiodination of aryl boronic acids has been achieved under mild conditions, highlighting copper's utility in halogenation reactions. nih.gov

Other Transition Metal Catalysis (e.g., Cobalt, Rhodium)

While palladium and nickel are the most common catalysts for cross-coupling, there is growing interest in using more earth-abundant and cost-effective metals like cobalt. uni-muenchen.denih.govresearchgate.netrsc.org Cobalt catalysts have shown promise in coupling aryl halides with Grignard reagents or in C-O bond formation. nih.gov For this compound, a cobalt-catalyzed system would likely exhibit selectivity for the C-I bond, analogous to palladium and nickel, due to the general mechanism of oxidative addition. uni-muenchen.de

Rhodium catalysts are also employed in cross-coupling reactions, particularly for asymmetric synthesis and additions to alkenes. merckmillipore.comnih.gov Rhodium-catalyzed Suzuki-Miyaura type reactions have been developed for forming C(sp²)-C(sp³) bonds. merckmillipore.com Applying such a system to this compound would be predicted to result in selective arylation or alkylation at the C-6 position, leveraging the higher reactivity of the iodo-substituent.

Regioselective Functionalization via Organometallic Intermediates

An alternative and powerful strategy for the functionalization of this compound involves the formation of an organometallic intermediate through halogen-metal exchange. This approach can lead to a different regioselectivity compared to transition-metal-catalyzed cross-couplings. While catalytic methods favor reaction at the weaker C-I bond, halogen-metal exchange with organolithium or magnesium reagents can be influenced by kinetic acidity and directing group effects. nih.gov

The ortho-methoxy group in this compound can act as a directing group, coordinating to the metal of the exchange reagent (e.g., i-PrMgCl·LiCl or n-BuLi). sigmaaldrich.comnih.govorganic-chemistry.org This coordination can direct the metalation to the adjacent C-Br bond. Studies on the closely related 2-bromo-4-iodoanisole have shown that Br/Mg exchange can be favored over the kinetically preferred I/Mg exchange under certain conditions, particularly with bimetallic reagents like sBu₂Mg·2LiOR in non-polar solvents. researchgate.netnih.govresearchgate.net This chelation-controlled pathway generates a Grignard reagent at the C-2 position, which can then be trapped with various electrophiles (e.g., aldehydes, ketones, allyl halides) to introduce functionality ortho to the methoxy group. This reversal of regioselectivity provides a complementary method to transition-metal catalysis for the selective functionalization of this compound.

Table 3: Comparison of Regioselectivity in Functionalizing this compound

| Method | Reactive Site | Controlling Factor | Typical Product Type |

|---|---|---|---|

| Pd/Ni-Catalyzed Cross-Coupling | C-I (Position 6) | C-Halogen bond strength (C-I < C-Br) | 6-Aryl/Alkenyl/Alkynyl-2-bromoanisole |

| Halogen-Metal Exchange (e.g., R-MgX) | C-Br (Position 2) | Directing effect of ortho-methoxy group | 2-Functionalized-6-iodoanisole |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 2-Bromo-6-iodoanisole in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular framework can be assembled.

The ¹H and ¹³C NMR spectra of this compound are defined by the chemical environment of each unique proton and carbon atom. The electron-withdrawing effects of the bromine and iodine atoms, along with the electron-donating methoxy (B1213986) group, create a distinct pattern of signals.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons form an AMX spin system.

The proton at the C4 position (H4) is expected to appear as a triplet, being coupled to both H3 and H5.

The protons at C3 (H3) and C5 (H5) would each appear as a doublet of doublets, coupled to their adjacent protons. The exact chemical shifts are influenced by the adjacent halogen substituents.

A sharp singlet signal will be present in the upfield region (typically around 3.8-4.0 ppm) corresponding to the three equivalent protons of the methoxy (-OCH₃) group. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display seven unique signals, one for each carbon atom in the molecule.

The carbons directly bonded to the electronegative halogens (C2 and C6) will be significantly shifted. The C-I bond at C6 and the C-Br bond at C2 will have characteristic chemical shifts.

The carbon bearing the methoxy group (C1) will appear downfield due to the oxygen's deshielding effect.

The remaining three aromatic carbons (C3, C4, C5) will have shifts typical for substituted benzene rings. rsc.org

The methoxy carbon (-OCH₃) will produce a signal in the aliphatic region of the spectrum, typically around 55-60 ppm. rsc.org

Predicted NMR Data for this compound This table is based on established chemical shift ranges for similar halogenated anisoles and spectroscopic principles. Actual experimental values may vary slightly.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| H3 | 7.0 - 7.2 (dd) | C1 | 155 - 158 |

| H4 | 6.8 - 7.0 (t) | C2 | 112 - 115 |

| H5 | 7.5 - 7.7 (dd) | C3 | 130 - 133 |

| -OCH₃ | 3.8 - 3.9 (s) | C4 | 122 - 125 |

| C5 | 138 - 141 | ||

| C6 | 95 - 98 | ||

| -OCH₃ | 56 - 60 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H3 and H4, and between H4 and H5, confirming their connectivity along the aromatic ring. No correlation would be seen with the methoxy singlet. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu It allows for the direct assignment of each protonated carbon. For instance, the proton signal assigned as H3 would show a cross-peak to the carbon signal for C3. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This is crucial for identifying quaternary carbons (those without attached protons) and piecing together the molecular fragments. For example, the methoxy protons (-OCH₃) would show an HMBC correlation to the C1 carbon, confirming the location of the methoxy group. Similarly, proton H5 would show correlations to C1, C3, and the bromo-substituted C6, confirming the arrangement of substituents. youtube.comepfl.ch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers further structural clues. libretexts.org

For this compound (C₇H₆BrIO), the molecular ion peak [M]⁺ would be a key feature. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass-to-charge (m/z) units. miamioh.eduwhitman.edu Iodine is monoisotopic (¹²⁷I), so it does not contribute to this pattern. whitman.edu

The fragmentation of this compound under electron impact ionization is expected to proceed through several characteristic pathways:

Loss of a methyl radical: A common fragmentation for anisoles is the cleavage of the O-CH₃ bond, leading to the loss of a methyl group (•CH₃, 15 Da) to form a [M-15]⁺ ion.

Loss of a halogen: Cleavage of the carbon-halogen bonds is also expected. Loss of an iodine atom (•I, 127 Da) or a bromine atom (•Br, 79/81 Da) would produce significant fragment ions. The C-I bond is weaker than the C-Br bond and is often preferentially cleaved. docbrown.info

Loss of CO: Aryl ethers can undergo rearrangement and lose a molecule of carbon monoxide (CO, 28 Da) after the initial loss of the methyl group. miamioh.edu

Halogen Ions: Peaks corresponding to the halogen ions themselves, [Br]⁺ (m/z 79/81) and [I]⁺ (m/z 127), may also be observed. whitman.edudocbrown.info

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 312/314 | [C₇H₆BrIO]⁺ | Molecular ion peak ([M]⁺), showing 1:1 isotopic pattern for Br. |

| 297/299 | [C₆H₃BrIO]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 185 | [C₇H₆BrO]⁺ | Loss of an iodine radical (•I) from the molecular ion. |

| 233/235 | [C₇H₆IO]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 127 | [I]⁺ | Iodine cation. |

| 79/81 | [Br]⁺ | Bromine cation. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.

For this compound, the following characteristic absorption bands are expected:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group will be observed in the 2850-2960 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of sharp peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O-C ether linkage produces strong, characteristic bands. The aryl-O stretching is expected around 1250 cm⁻¹, and the O-CH₃ stretching near 1030-1050 cm⁻¹.

C-Br and C-I Stretching: The vibrations of the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-Br stretching frequency is typically in the 600-500 cm⁻¹ range, while the heavier C-I bond vibrates at a lower frequency, usually between 500-400 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p) C-H bending vibrations appear in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern on the benzene ring.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography can provide an exact three-dimensional model of its structure in the solid state. This technique yields precise data on bond lengths, bond angles, and intermolecular interactions. researchgate.net

The analysis would reveal:

Molecular Conformation: The precise orientation of the methoxy group relative to the aromatic ring.

Bond Parameters: Experimental values for the lengths of the C-Br, C-I, C-O, and C-C bonds, as well as all bond angles within the molecule. This data can be compared with theoretical models.

Crystal Packing and Intermolecular Forces: How individual molecules of this compound arrange themselves in the crystal lattice. This can reveal non-covalent interactions, such as halogen bonding (where the bromine or iodine atom acts as an electrophilic region) or π-π stacking between aromatic rings, which govern the solid-state architecture. researchgate.net

While a published crystal structure for this compound is not currently available, data from similar brominated or iodinated aromatic compounds show the importance of halogen atoms in directing crystal packing through such intermolecular forces. researchgate.net

Theoretical and Computational Chemistry of 2 Bromo 6 Iodoanisole

Quantum Chemical Calculations of Electronic Structure and Bonding

Following a comprehensive search of available scientific literature, no specific studies employing quantum chemical calculations to investigate the electronic structure and bonding of 2-bromo-6-iodoanisole were identified. Such calculations would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to provide insights into the molecule's orbital energies, electron distribution, and the nature of the chemical bonds between its constituent atoms.

Density Functional Theory (DFT) Studies on Conformational Preferences

No dedicated Density Functional Theory (DFT) studies on the conformational preferences of this compound have been found in the public research domain. DFT calculations are a common approach to determine the most stable three-dimensional arrangements (conformers) of a molecule by exploring its potential energy surface. For this compound, this would involve analyzing the rotation around the C-O bond of the methoxy (B1213986) group and the spatial orientation of the bromine and iodine atoms relative to the anisole (B1667542) ring.

Computational Modeling of Reaction Mechanisms and Energetics

There is no available research that specifically details the computational modeling of reaction mechanisms and energetics for this compound. This type of study would use computational methods to map out the pathways of chemical reactions involving this molecule, calculating the energy barriers (activation energies) and the energies of intermediates and transition states to understand reaction kinetics and thermodynamics.

Prediction of Regioselectivity and Chemoselectivity

Specific computational studies predicting the regioselectivity and chemoselectivity of reactions involving this compound are not present in the reviewed literature. Such predictions are often made using computational models to understand which site of a molecule is most likely to react (regioselectivity) and which functional group will preferentially react (chemoselectivity) in a chemical transformation.

Molecular Dynamics Simulations in Complex Reaction Environments

No publications detailing molecular dynamics (MD) simulations of this compound in complex reaction environments were found. MD simulations are used to study the dynamic behavior of molecules over time, providing insights into how the solvent and other environmental factors influence the molecule's conformation, reactivity, and interactions at an atomistic level.

Applications of 2 Bromo 6 Iodoanisole As a Versatile Synthetic Building Block

Precursor in the Synthesis of Polysubstituted Aromatics and Heterocycles

The primary application of 2-Bromo-6-iodoanisole is in the synthesis of highly substituted aromatic and heterocyclic compounds through sequential, palladium-catalyzed cross-coupling reactions. The general reactivity trend for carbon-halogen bonds in these reactions is C–I > C–Br > C–Cl, making the iodine atom the preferred site for initial reaction.

Chemists can exploit this property to introduce a substituent at the C-6 position via reactions like the Sonogashira, Suzuki, or Heck coupling, selectively breaking the C-I bond. The resulting 2-bromo-6-substituted anisole (B1667542) derivative can then undergo a second, distinct cross-coupling reaction at the C-2 position to introduce a different functional group. This stepwise approach provides a controlled and efficient route to tri-substituted benzene (B151609) derivatives that would be challenging to prepare otherwise.

Research Findings:

Sequential Sonogashira and Suzuki Couplings: A common strategy involves an initial Sonogashira coupling of a terminal alkyne at the iodine position. The resulting 2-bromo-6-alkynyl-anisole intermediate can then be subjected to a Suzuki coupling with a boronic acid to replace the bromine atom, yielding a complex polysubstituted aromatic compound researchgate.net.

Heterocycle Formation: This stepwise functionalization is also instrumental in constructing fused heterocyclic systems. For example, an initial coupling reaction can introduce a group containing a nucleophile (like an amine or alcohol), which can then undergo a subsequent intramolecular cyclization by reacting with the second halogen or a group installed at that position nih.govnih.gov. This strategy is a powerful method for creating a diverse range of heterocyclic structures.

Scaffold for the Development of Functional Materials and Ligands

The rigid aromatic core of this compound serves as an excellent scaffold for building molecules with specific functions, such as those used in materials science or as ligands in catalysis.

Functional Materials: By introducing conjugated systems through sequential cross-coupling reactions, derivatives of this compound can be precursors to organic electronic materials. For instance, attaching different aryl or heteroaryl groups can create π-conjugated systems with tailored electronic and photophysical properties, which are relevant for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells researchgate.netdocumentsdelivered.com. The ability to precisely control the substitution pattern is crucial for fine-tuning these properties.

Ligand Synthesis: Biaryl and terphenyl structures are common backbones for specialized ligands used in transition-metal catalysis. This compound provides a straightforward entry to unsymmetrical biaryl and terphenyl compounds. A Suzuki coupling at the C-I position followed by another at the C-Br position can generate sterically demanding and electronically tuned scaffolds chemrxiv.orgresearchgate.net. These scaffolds can then be further modified to create pincer-type or other complex ligands that coordinate to metal centers and influence the outcome of catalytic reactions.

Enabling Access to Complex Molecular Architectures (e.g., indoles, carbazoles)

The differential reactivity of this compound is particularly valuable for the synthesis of important nitrogen-containing heterocycles like indoles and carbazoles, which are prevalent in pharmaceuticals and natural products.

Indole (B1671886) Synthesis: A well-established route to the indole nucleus involves the palladium-catalyzed coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization nih.govmdpi.com. This compound can be envisioned as a precursor to the necessary starting materials. For example, a selective reaction could introduce an amino group or its precursor at one position, followed by a Sonogashira coupling at the other. More directly, a Sonogashira coupling at the C-I position followed by amination and subsequent intramolecular cyclization provides a viable pathway to highly substituted indoles rsc.org.

Carbazole (B46965) Synthesis: The synthesis of carbazoles can be achieved through the intramolecular C-N bond formation of 2-amino-2'-halo-biphenyl precursors researchgate.netbris.ac.uk. This compound can serve as a starting point for creating such precursors. A Suzuki coupling reaction at the C-I position with an appropriately substituted aminoboronic acid would yield a 2-amino-2'-bromo-biphenyl derivative. This intermediate can then undergo a palladium-catalyzed intramolecular C-H amination to close the central ring and form the carbazole scaffold researchgate.net. This method allows for the construction of complex and functionally diverse carbazole derivatives.

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The primary challenge and opportunity in the chemistry of 2-bromo-6-iodoanisole lie in the selective functionalization of its carbon-iodine (C-I) versus its carbon-bromine (C-Br) bond. Future research is intensely focused on developing new catalysts that can control which bond reacts with unprecedented precision.

The design of sophisticated catalysts is crucial for achieving high site-selectivity. nih.govnih.govresearchgate.net The development of new chiral dirhodium tetracarboxylate catalysts, for example, has enabled the functionalization of remote, unactivated C-H bonds even in the presence of more electronically activated sites. nih.gov This principle of catalyst control, overriding the inherent reactivity of bonds, is central to the future of this compound chemistry. Researchers are exploring ligands that create unique steric and electronic environments around a metal center (e.g., palladium or rhodium), effectively "blinding" the catalyst to one halogen while promoting reaction at the other. paris-saclay.fr

Current palladium-based systems have shown success in sequential cross-coupling reactions, typically exploiting the greater reactivity of the C-I bond. However, achieving perfect selectivity remains a challenge. Future systems may involve multi-metallic catalysts where two different metals work cooperatively, or photoredox catalysis, which uses light to enable new reaction pathways under milder conditions.

| Catalyst Design Strategy | Anticipated Advantage | Relevance to this compound |

| Ligand Modification | Fine-tuning of steric and electronic properties to differentiate between C-I and C-Br bonds. | Enables "switchable" selectivity for sequential, one-pot functionalizations. |

| Multi-Metallic Systems | Cooperative catalysis where different metals activate specific bonds. | Potential for novel transformations not possible with single-metal catalysts. |

| Photoredox Catalysis | Access to unique reaction mechanisms via single-electron transfer under mild conditions. | May allow for selective reactions that are difficult to achieve with thermal methods. nih.gov |

| Immobilized Catalysts | Palladium nanoparticles on magnetic supports for easy recovery and reuse. mdpi.combohrium.com | Enhances sustainability and cost-effectiveness of cross-coupling reactions. |

The ultimate goal is to develop a suite of catalysts that allows a chemist to selectively functionalize either the bromo or iodo position at will, simply by choosing the appropriate catalytic system. nih.gov

Flow Chemistry Approaches for Continuous Synthesis and Processing

Flow chemistry, where reactions are performed in a continuously moving stream within a tube or microreactor, offers significant advantages over traditional batch processing. rsc.org This technology is particularly well-suited for the synthesis and manipulation of halogenated compounds like this compound. researchgate.netsoftecks.inrsc.orgresearchgate.net

Halogenation reactions are often highly exothermic and use hazardous reagents, posing safety and selectivity challenges in large-scale batch reactors. researchgate.netsoftecks.in Flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer, mitigating the risk of thermal runaways and allowing for precise temperature control. rsc.org This leads to improved reaction selectivity and safety. softecks.in

Bio-inspired and Biocatalytic Transformations of Dihaloanisoles

Nature's catalysts, enzymes, offer remarkable selectivity and efficiency, operating under mild, environmentally benign conditions. harvard.eduyoutube.com The application of biocatalysis to synthetic molecules like this compound is a burgeoning field with immense potential. Enzymes accelerate reactions by lowering the activation energy (ΔG‡) through the precise stabilization of the reaction's transition state within their active site. harvard.eduyoutube.com

Research into haloalkane dehalogenases, for example, has provided deep insight into how enzymes catalyze the cleavage of carbon-halogen bonds. nih.govmdpi.com While these enzymes typically act on alkyl halides, the principles can be adapted. Through directed evolution, enzymes could be engineered to recognize and selectively act on one of the halogen atoms of an aryl halide. For instance, a future biocatalyst could be designed to perform reductive dehalogenation on the C-Br bond while leaving the C-I bond untouched, or vice-versa—a level of selectivity that is challenging for traditional chemical catalysts.

| Biocatalytic Approach | Potential Transformation of this compound | Key Advantage |

| Engineered Dehalogenases | Selective cleavage of either the C-I or C-Br bond. | Unprecedented chemo- and regioselectivity under aqueous, mild conditions. |

| Flavin-Dependent Halogenases | Could catalyze electrophilic substitution on the aromatic ring. nih.gov | Potential for novel, site-selective functionalization. |

| Artificial Photoenzymes | Designer enzymes with light-absorbing cofactors for photobiocatalytic cross-coupling. nih.gov | Combines the advantages of biocatalysis and photoredox catalysis. |

| Cytochrome P450 Mutants | Site-selective C-H hydroxylation of the anisole (B1667542) ring. nih.gov | Introduction of new functional groups at specific positions. |

This avenue of research moves synthesis away from harsh reagents and heavy metals toward greener, more sustainable processes inspired by biological systems.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

One of the most significant challenges in using this compound is predicting which catalyst, ligand, and set of conditions will favor reaction at the iodo- versus the bromo- position. ML models can be trained on large datasets of chemical reactions to predict outcomes with high accuracy. nih.govchemrxiv.org For instance, a message passing neural network (MPNN) framework called Regio-MPNN has been developed specifically to predict regioselectivity in metal-catalyzed cross-coupling reactions. rsc.orgchemrxiv.orgrsc.orgchemrxiv.org Such a tool could analyze the structure of this compound and a potential coupling partner and predict the major product, saving significant experimental time and resources. rsc.orgrsc.org

| AI/ML Application | Function | Impact on this compound Research |

| Regioselectivity Prediction | Predicts the most likely site of reaction in a molecule with multiple reactive sites. rsc.orgrsc.org | Allows chemists to computationally screen for conditions that favor C-I vs. C-Br functionalization before entering the lab. |

| Reaction Optimization | Uses algorithms (e.g., random forest, Bayesian optimization) to identify the optimal reaction conditions (temperature, solvent, base, catalyst). chemrxiv.orgresearchgate.net | Rapidly identifies the highest-yielding conditions for a desired selective transformation. |

| Catalyst Selection | Data-driven platforms can analyze substrates and suggest the most effective catalyst from a library. youtube.com | Accelerates the discovery of novel and highly selective catalysts for dihaloarenes. |

| Retrosynthesis Planning | AI tools can propose novel synthetic pathways to complex target molecules. | Suggests new and more efficient ways to incorporate the this compound scaffold into target structures. |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-iodoanisole, and how can purity be ensured?

- Methodological Answer: Synthesis typically involves electrophilic substitution on anisole derivatives. For example, bromination and iodination can be performed sequentially using FeCl₃ or AlCl₃ as catalysts. Purity (>95%) is achieved via column chromatography (silica gel, hexane/EtOAc eluent) and verified by HPLC or GC-MS. Ensure inert conditions to prevent demethylation of the methoxy group. Refer to analogous procedures for bromo- and iodo-anisole derivatives in reagent catalogs .

Q. How should researchers characterize this compound spectroscopically, and what are expected benchmarks?

- Methodological Answer:

- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm) due to meta-substitution.

- ¹³C NMR : Methoxy carbon at δ ~55 ppm; halogenated carbons show deshielding (δ 110–130 ppm).

- MS : Molecular ion peaks at m/z 328 (M⁺ for C₇H₆BrIO) with fragmentation patterns indicating Br/I loss. Cross-check data with structurally similar compounds like 2-bromo-4-fluoroanisole or 3-bromo-4-chloroanisole .

Q. What solvent systems are compatible with this compound in cross-coupling reactions?

- Methodological Answer: Use polar aprotic solvents (DMF, THF) for Suzuki-Miyaura or Ullmann couplings. Avoid protic solvents (e.g., MeOH) to prevent nucleophilic displacement of halogens. Stability tests under reflux conditions (e.g., 12h in DMF at 80°C) confirm inertness. Compare with solvent compatibility data for 4-bromo-2-(2-methoxyethoxy)anisole .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity in halogenated anisoles?

- Methodological Answer:

- Perform DFT calculations (e.g., Gaussian) to model electronic effects of Br/I substituents.

- Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots for coupling reactions).

- If discrepancies arise, re-examine steric effects or solvent interactions not accounted for in simulations. Reference studies on 2-bromo-3-hydroxy-6-iodopyridine for analogous computational-experimental validation .

Q. What strategies optimize regioselectivity in Pd-catalyzed reactions involving this compound?

- Methodological Answer:

- Screen ligands (e.g., PPh₃, Xantphos) to favor oxidative addition at Br (less electronegative) vs. I.

- Adjust temperature: Lower temps (50°C) favor I activation; higher temps (100°C) may shift selectivity.

- Use competition experiments with mono-halogenated analogs (e.g., 2-bromoanisole vs. 6-iodoanisole) to quantify selectivity .

Q. How do steric and electronic effects of the methoxy group influence halogen displacement kinetics?

- Methodological Answer:

- Compare reaction rates of this compound with non-methoxy analogs (e.g., 2-bromo-6-iodobenzene) in SNAr reactions.

- Use Hammett plots to correlate substituent effects (σ⁺ values) with rate constants.

- Steric hindrance from the methoxy group may slow nucleophilic attack; confirm via X-ray crystallography or molecular modeling .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported melting points or spectral data?

- Methodological Answer:

- Replicate synthesis using literature protocols and verify purity via elemental analysis.

- Cross-reference with high-quality databases (e.g., NIST Chemistry WebBook) for validated NMR/IR spectra. Discrepancies may arise from impurities or polymorphic forms, as seen in 3-bromo-4-chloroanisole studies .

Q. What methodologies validate the stability of this compound under long-term storage?

- Methodological Answer:

- Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via TLC/HPLC.

- Compare with stability data for deuterated analogs (e.g., 4-bromoanisole-d₃), which show enhanced stability due to isotopic effects .

Research Design and Ethical Considerations

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on halogenated anisoles?

- Methodological Answer:

Q. What frameworks guide the design of mechanistic studies on dual-halogenated aromatics?

- Methodological Answer:

- Use the PICO framework: P opulation (substrate), I ntervention (catalyst/conditions), C omparison (mono-halogenated controls), O utcome (yield/selectivity).

- Incorporate in-situ monitoring (e.g., ReactIR) to track intermediate formation, as demonstrated in studies on 2-bromo-3-nitroanisole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.